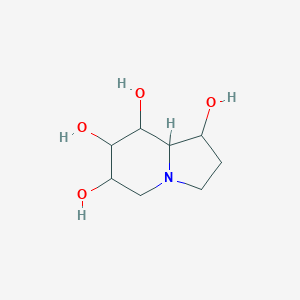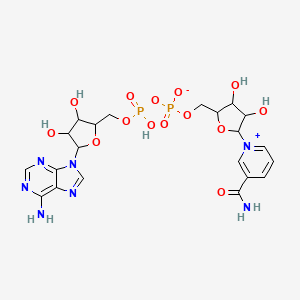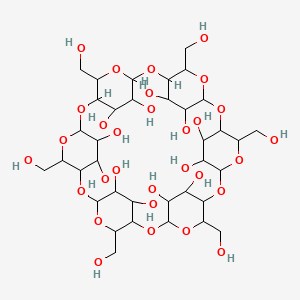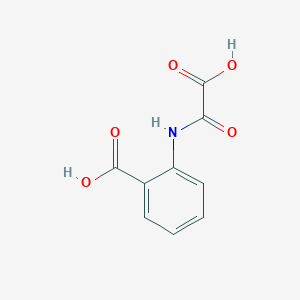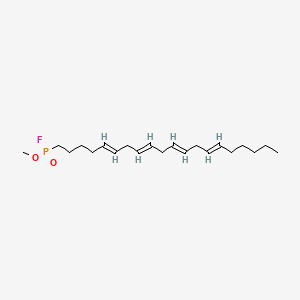
Mafp
Vue d'ensemble
Description
Mafp is a useful research compound. Its molecular formula is C21H36FO2P and its molecular weight is 370.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Mafp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mafp including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electromagnetic Interference Shielding
Meta-aramid fiber paper (MAFP), when combined with oxygen plasma treatment and electroless silver plating, demonstrates significant promise for use in flexible electronic devices. The plasma treatment etches the MAFP surface, leading to high electrical conductivity, excellent thermal, mechanical, and chemical stability, making it suitable for electromagnetic interference (EMI) shielding. The silver-coated MAFP exhibits an electrical resistance as low as 0.152 Ω/sq and an EMI shielding effectiveness of 95.47 dB (Zhou et al., 2020).
Cyclooxygenase-2 Expression in Macrophages
MAFP, known as an inhibitor of phospholipase A2, induces cyclooxygenase-2 (COX-2) expression and prostaglandin E2 synthesis in murine macrophages. This action is mediated through protein kinase C, ERK, and p38 MAPK-dependent pathways. These findings suggest a novel action of MAFP and caution in its use as a PLA2 inhibitor (Lin & Chen, 1999).
Vaccine Development for Hepatocellular Carcinoma
MAFP has been studied in the context of immunization against hepatocellular carcinoma (HCC). Optimization of mouse alpha fetoprotein (mAFP) epitopes resulted in the creation of vaccines that effectively activate CD8 T cells, providing protection against HCC. This research provides a roadmap for developing human vaccines based on epitope-optimized alpha-fetoprotein (Hong et al., 2013).
Maternal Serum Alpha-Fetoprotein in Pregnancy
Studies on maternal serum alpha-fetoprotein (MAFP) levels in late pregnancies have revealed that MAFP levels are influenced by fetal sex. Male-fetus-bearers exhibited higher MAFP levels compared to female-fetus-bearers. This research suggests that fetal sex significantly affects MAFP levels, which should be considered in clinical evaluations (Chen, Lin, & Huang, 1994).
Green Fluorescent Protein in Cell Biology
While not directly related to MAFP, the application of green fluorescent protein (GFP) in cell biology, including in protein tagging and monitoring gene expression, represents a significant advancement in biotechnological research. GFP's use in biological screens has greatly expanded the experimental possibilities in cell biology and related fields (Misteli & Spector, 1997).
Hepatocellular Carcinoma Treatment via DNA-Based Immunization
DNA-based immunization targeting murine alpha-fetoprotein (mAFP) has shown potential in treating hepatocellular carcinoma. This approach induces cytotoxic T lymphocytes against mAFP, leading to tumor regression and significant survival benefits in mice. This method highlights a novel strategy for treating AFP-expressing HCC (Grimm et al., 2000).
Propriétés
IUPAC Name |
(5E,8E,11E,14E)-1-[fluoro(methoxy)phosphoryl]icosa-5,8,11,14-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36FO2P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(22,23)24-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-21H2,1-2H3/b8-7+,11-10+,14-13+,17-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKZCGMJGHHOKJ-SHDWVJIKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCP(=O)(OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCP(=O)(OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36FO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




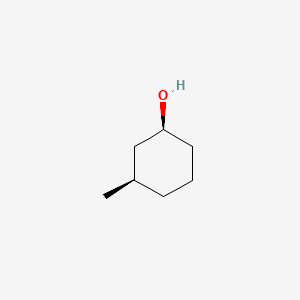




![(6R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B7824463.png)


